molecular formula C26H27N5 B12001107 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12001107
M. Wt: 409.5 g/mol
InChI Key: OAWCPCCMDSVRLY-UHFFFAOYSA-N
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Description

    1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex heterocyclic compound with a diverse range of applications.

  • Its structure consists of a benzimidazole core fused with a pyridopyridine ring and a piperazine moiety.
  • The compound’s synthesis involves several steps, leading to its unique properties.
  • Preparation Methods

    • The synthetic route to this compound typically involves a series of reactions.
    • One common approach is via a Mannich reaction, where a piperazine derivative reacts with an aldehyde or ketone, followed by cyclization and nitrile formation.
    • Industrial production methods may vary, but efficient protocols have been developed.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states of the nitrogen atoms.

      Reduction: Reduction processes can modify the piperazine or benzimidazole moieties.

      Substitution: Substitution reactions at the aromatic rings are possible.

      Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example, hydrogen peroxide for oxidation, reducing agents for reduction, and halogenating agents for substitution.

      Major Products: These reactions can yield derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Medicine: The compound’s piperazine and benzimidazole components contribute to its pharmacological activity.

      Chemistry: It serves as a versatile building block for designing new compounds.

      Industry: Applications in drug development and materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism, including receptor binding and downstream signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of benzimidazole, pyridopyridine, and piperazine motifs sets it apart.

    Properties

    Molecular Formula

    C26H27N5

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    1-[4-(4-methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

    InChI

    InChI=1S/C26H27N5/c1-3-6-20-17-25(30-15-13-29(14-16-30)21-11-9-19(2)10-12-21)31-24-8-5-4-7-23(24)28-26(31)22(20)18-27/h4-5,7-12,17H,3,6,13-16H2,1-2H3

    InChI Key

    OAWCPCCMDSVRLY-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=C(C=C5)C)C#N

    Origin of Product

    United States

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